Product packaging for 3-Amino-3-methyl-2-butanone hydrochloride(Cat. No.:CAS No. 10201-15-7)

3-Amino-3-methyl-2-butanone hydrochloride

Cat. No.: B1281316
CAS No.: 10201-15-7
M. Wt: 137.61 g/mol
InChI Key: QFGGOJPUCZLVSR-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Ketones as Fundamental Synthons in Organic Chemistry

Alpha-amino ketones are a class of organic compounds that contain a ketone functional group positioned alpha (α) to an amino group. This unique bifunctional arrangement makes them highly valuable and versatile intermediates, or synthons, in the field of organic chemistry. Their significance stems from their presence as a core structural motif in numerous natural products, pharmaceuticals, and biologically active molecules. researchgate.net

The dual reactivity of the amino and ketone groups allows for a wide range of chemical transformations. For instance, the ketone moiety can undergo nucleophilic addition or reduction, while the amino group can be acylated, alkylated, or serve as a nucleophile in cyclization reactions. This versatility makes α-amino ketones indispensable building blocks for the synthesis of more complex molecules, including:

1,2-Amino Alcohols: The reduction of the ketone group in α-amino ketones provides a direct route to chiral 1,2-amino alcohols, which are important chiral auxiliaries and ligands in asymmetric synthesis. nih.govrsc.org

Nitrogen-containing Heterocycles: Alpha-amino ketones are key precursors for the synthesis of various heterocyclic compounds such as pyrazines and pyrroles, which are prevalent in medicinal chemistry. rsc.org

Due to their importance, a multitude of synthetic methods have been developed to access these high-value synthons, reflecting their central role in modern organic synthesis. researchgate.net

Overview of 3-Amino-3-methyl-2-butanone Hydrochloride as a Versatile Building Block

This compound serves as a prime example of a versatile α-amino ketone building block. Its specific structure, featuring a quaternary α-carbon, allows for the introduction of a gem-dimethyl group into target molecules, a structural feature that can influence the molecule's conformation and metabolic stability.

The reactivity of this compound is characteristic of α-amino ketones, enabling its use in various synthetic applications. For example, it can serve as a precursor for:

Substituted Pyrroles: It can react with dicarbonyl compounds or their equivalents in reactions like the Paal-Knorr synthesis to produce highly substituted pyrroles. The gem-dimethyl group on the starting material would be incorporated into the final pyrrole (B145914) ring. The general utility of α-amino ketones in pyrrole synthesis through reactions with aldehydes or alkynes is well-documented. organic-chemistry.orguctm.eduorganic-chemistry.org

Substituted Pyrazines: The self-condensation of two molecules of an α-amino ketone is a classical and efficient method for forming symmetrically substituted pyrazines. rsc.org In the case of 3-Amino-3-methyl-2-butanone, this would lead to the formation of a tetramethyl-substituted dihydropyrazine (B8608421), which can then be oxidized to the corresponding pyrazine (B50134).

Vicinal Amino Alcohols: The carbonyl group can be selectively reduced to yield 3-amino-3-methyl-2-butanol, a vicinal amino alcohol. Such compounds are valuable chiral synthons in their own right. aalto.fi

The utility of this compound is summarized in the following table, which outlines the potential transformations and the resulting molecular scaffolds.

Interactive Table: Synthetic Applications of this compound

Reaction Type Reactant(s) Product Class
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl compound Substituted Pyrrole
Self-Condensation Second molecule of itself Substituted Pyrazine rsc.org
Reduction Reducing agent (e.g., NaBH₄) Vicinal Amino Alcohol aalto.fi
Cyclization with Aldehydes Aldehydes Substituted Pyrroles organic-chemistry.orgacs.org

Historical Context and Evolution of Research on this Class of Compounds

The study of α-amino ketones is intrinsically linked to the broader history of amino acid and amine synthesis. One of the earliest and most fundamental methods for producing α-amino acids is the Strecker synthesis , first reported by Adolph Strecker in 1850. algoreducation.comnumberanalytics.com The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis to yield an α-amino acid. numberanalytics.comwikipedia.org A significant variation of this reaction utilizes a ketone instead of an aldehyde, which results in the formation of α,α-disubstituted amino acids. wikipedia.org This historical method laid the conceptual groundwork for the synthesis of molecules with an amino group on a substituted α-carbon.

Over the decades, more direct methods for the synthesis of α-amino ketones were developed. Classical approaches often involved:

Nucleophilic substitution: The reaction of an α-halogenated ketone with an amine or an azide (B81097) precursor. rsc.org

Electrophilic amination: The reaction of a ketone enolate with an electrophilic nitrogen source. rsc.org

These early methods often suffered from limitations such as harsh reaction conditions or the formation of racemic products. rsc.org The recognition of the importance of enantiomerically pure α-amino ketones, particularly for pharmaceutical applications, spurred the development of modern asymmetric synthetic methodologies. Contemporary research focuses on catalytic enantioselective methods that offer high yields, excellent stereocontrol, and broad functional group compatibility, representing a significant evolution from the classical synthetic routes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B1281316 3-Amino-3-methyl-2-butanone hydrochloride CAS No. 10201-15-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGGOJPUCZLVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496418
Record name 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10201-15-7
Record name 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-methylbutan-2-one hydrochloride
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Advanced Synthetic Methodologies for 3 Amino 3 Methyl 2 Butanone Hydrochloride and Analogous Alpha Amino Ketones

Direct Synthetic Approaches

The synthesis of α-amino ketones, including 3-amino-3-methyl-2-butanone hydrochloride, is a significant objective in organic chemistry due to their role as versatile intermediates for more complex, biologically active molecules. nih.gov These compounds serve as building blocks for producing α-amino alcohols, α-amino acids, and other polyfunctional amino derivatives. nih.gov Direct synthetic approaches encompass both long-established classical methods and modern catalytic innovations that offer improved efficiency, selectivity, and milder reaction conditions.

Classical Preparative Routes

Traditional methods for synthesizing α-amino ketones often rely on multi-step sequences involving functionalized starting materials. One of the most straightforward classical methods is the amination of α-haloketones, where an α-bromo or α-chloro ketone undergoes nucleophilic substitution with an amine. A one-pot strategy developed by the Sekar group uses N-bromosuccinimide (NBS) to mediate the synthesis from benzylic secondary alcohols and amines. This process involves three sequential steps: oxidation of the alcohol to a ketone, α-bromination of the ketone, and finally, nucleophilic substitution by the amine to yield the α-amino ketone. organic-chemistry.orgrsc.org

Another classical approach begins with α-amino acids. In a method described by De Luca, Giacomelli, and Porcheddu, N-protected α-amino acids are converted into activated esters in situ, which then react with Grignard reagents in the presence of copper(I) iodide (CuI) to produce N-protected α-amino ketones in high yields. organic-chemistry.org This procedure maintains the chiral integrity of the starting amino acid and avoids the need for more complex intermediates like Weinreb amides. organic-chemistry.org

The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted for α-amino ketone synthesis. This involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-amino nitrile, which can then be hydrolyzed. libretexts.org Additionally, the Heyns rearrangement offers a pathway from α-hydroxy ketones, which rearrange to α-amino ketones via an α-hydroxy imine intermediate. rsc.org

Innovations in Catalytic Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer greater efficiency and selectivity. For α-amino ketones, these innovations include transformations mediated by transition metals, as well as organocatalytic and biocatalytic strategies, particularly for achieving high enantioselectivity. nih.govacs.org

Transition-metal catalysis provides powerful tools for constructing C-N and C-C bonds to form α-amino ketones. Palladium (Pd) catalysts have been successfully used in the asymmetric arylation of α-keto imine surrogates. nih.gov In one approach, a chiral Pd(II) complex catalyzes the enantioselective addition of arylboronic acids to C-acyl N,O-aminals, which serve as α-keto imine precursors, yielding chiral α-amino ketones with good yields and enantioselectivities. nih.gov

Copper (Cu) complexes are also effective. Copper(II) bromide can catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org The proposed mechanism involves the in situ generation of an α-bromo carbonyl species, which is then displaced by an amine nucleophile. organic-chemistry.org Huo and co-workers developed a method for the direct enantioselective acylation of α-amino C(sp³)–H bonds with carboxylic acids, using a combination of photoredox and nickel catalysis to generate α-amino ketones. acs.org

Iron (Fe) has been used as an inexpensive and environmentally benign catalyst for the oxidative coupling of ketones with sulfonamides, avoiding the need for pre-functionalization of either substrate. organic-chemistry.org A transition-metal-free approach has also been developed using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant for the direct α-C-H amination of a wide range of ketones with various amines. nih.gov This method is notable for its mild conditions and its successful application in the one-step synthesis of the pharmaceutical agent amfepramone. nih.gov

Table 1: Examples of Transition Metal-Mediated Synthesis of α-Amino Ketones
Catalyst SystemSubstratesKey FeaturesReference
Chiral Pd(II) Complexα-Keto imine surrogates, Arylboronic acidsEnantioselective arylation; generates chiral α-amino ketones. nih.gov
Copper(II) BromideKetones, Esters, Aldehydes; AminesDirect α-amination via a proposed α-bromo intermediate. organic-chemistry.org
Nickel / Photocatalystα-Amino C–H bonds, Carboxylic acidsEnantioselective acylation of C(sp³)–H bonds. acs.org
Iron CatalystKetones, SulfonamidesOxidative coupling without pre-functionalization. organic-chemistry.org
Ammonium Iodide / Sodium PercarbonateKetones, AminesTransition-metal-free direct α-C-H amination. nih.gov

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis. Organocatalysis and biocatalysis have emerged as powerful strategies that avoid the use of potentially toxic and expensive metals while offering high levels of stereocontrol. acs.orgresearchgate.net

Asymmetric hydrogenation is a direct and efficient method for producing chiral 1,2-amino alcohols from α-amino ketones. researchgate.net This transformation can also be applied to various ketone precursors to generate enantioenriched α-amino ketones. The catalytic asymmetric hydrogenation of α-amino enones is a common strategy. rsc.org For instance, rhodium(I) diphosphine complexes have been shown to hydrogenate α-amino enones with excellent enantioselectivity. rsc.org

The asymmetric transfer hydrogenation of α-keto ketimines, catalyzed by chiral Brønsted acids, provides another route to chiral α-amino ketones with high yields and enantioselectivities. rsc.org Similarly, the asymmetric hydrogenation of α-azido ketones can produce chiral α-amino ketones after reduction of the azide (B81097) group. researchgate.netrsc.org Catalysts for these transformations often feature rhodium, ruthenium, or iridium complexed with chiral ligands. researchgate.netresearchgate.net For example, Ru-TsDPEN catalysts are effective for the asymmetric transfer hydrogenation of α-azido acrylates. researchgate.net The development of catalysts with electron-donating phosphine (B1218219) ligands has enabled the asymmetric hydrogenation of unprotected amino ketones, which is a significant step forward as it removes the need for protecting group manipulations. nih.gov

Table 2: Asymmetric Hydrogenation Approaches to Chiral α-Amino Ketones and Derivatives
Precursor TypeCatalyst SystemProductKey FeaturesReference
α-Amino enonesRhodium(I) diphosphine complexChiral α-Amino KetoneExcellent enantioselectivity. rsc.org
α-Keto ketiminesChiral Brønsted AcidChiral α-Amino KetoneHigh yields and enantioselectivities (90-96% ee). rsc.org
Unprotected Amino KetonesRh catalysts with electron-donating phosphine ligandsChiral 1,2-Amino AlcoholDirect hydrogenation without protecting groups. nih.gov
α-Azido AcrylatesRu-TsDPENChiral α-Hydroxy EstersGood enantioselectivities (80-90% ee). researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govmanchester.ac.uk Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov

Lipases are commonly used for the kinetic resolution of racemates. nih.gov In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture faster than the other, allowing for the separation of the two. nih.govnih.gov While more commonly applied to alcohols and esters, lipases can be used to resolve precursors to chiral α-amino ketones or their derivatives. nih.gov For example, lipase-catalyzed kinetic resolutions through interesterification have been used in the asymmetric synthesis of N-acetyl-α-amino esters. nih.gov

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, transfer an amino group from an amino donor (like L-alanine or isopropylamine) to a ketone acceptor. mdpi.commdpi.com This reaction can produce chiral amines with very high enantiomeric excess (>99%). nih.gov A significant challenge in transaminase-mediated reactions is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction. nih.gov Strategies to overcome this include using a large excess of the amino donor or removing one of the byproducts. mdpi.comnih.gov For example, the pyruvate (B1213749) byproduct can be removed by a coupled enzymatic reaction using lactate (B86563) dehydrogenase (LDH). nih.gov Transaminases have been successfully applied in the industrial synthesis of key chiral amine intermediates for pharmaceuticals. researchgate.netacs.org

Photoredox Catalysis in C-C and C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-N bonds under mild conditions, providing novel pathways to α-amino ketones. organic-chemistry.org These methods often rely on the generation of radical intermediates from readily available precursors.

One prominent strategy involves the decarboxylation of α-amino acids or α-keto acids. researchgate.netnih.gov In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) from the carboxylate of an α-amino acid. This event triggers the loss of CO2, generating an α-amino radical. nih.gov This highly reactive intermediate can then participate in C-C bond formation by coupling with a suitable partner. For instance, the coupling of α-amino radicals with aryl radical anions, generated from the reduction of cyanoarenes, provides direct access to benzylic amine structures. nih.gov Similarly, photocatalytic oxidative decarboxylation of α-keto acids can generate carbonyl radicals that add to nitrones, leading to the formation of α-amino ketones. researchgate.net

Another approach utilizes the direct oxidation of amines or their derivatives. The merger of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis enables the acylation of α-C(sp³)–H bonds of amines. In this dual catalytic system, single-electron oxidation of an amine generates an α-amino radical, which then undergoes a radical-radical cross-coupling with a ketyl radical to yield the target α-amino ketone. organic-chemistry.org Furthermore, nitrogen-centered radicals can be generated from precursors like N-arylsulfonyl-1-aminopyridine salts. These radicals can then couple with enol acetates in a visible-light-promoted reaction to produce α-sulfonylamino ketones. colab.ws

Table 1: Examples of Photoredox-Catalyzed Reactions for α-Amino Ketone Synthesis
Precursor(s)PhotocatalystBond FormedProduct TypeRef
α-Keto acids, NitronesIridium complexC-Cα-Amino ketone researchgate.net
Aryl enol acetates, N-Arylsulfonyl-1-aminopyridine saltsIr(ppy)₃C-Nα-Sulfonylamino ketone colab.ws
Carboxylic acids, AminesNot specifiedC-Cα-Amino ketone organic-chemistry.org
α-Amino acids, CyanoarenesRu(bpy)₃²⁺C-CBenzylic amine nih.gov
Brønsted Acid-Catalyzed Reactions

Brønsted acid catalysis offers a highly efficient and stereocontrolled route to chiral α-amino ketones. A key strategy is the asymmetric transfer hydrogenation of α-keto ketimines, which can be formed in situ from the corresponding diketones and amines. organic-chemistry.orgacs.orgnih.gov This methodology provides exceptional yields, regioselectivities, and enantioselectivities. khanacademy.org

The reaction typically employs a chiral phosphoric acid as the catalyst and a Hantzsch ester as the hydrogen source. khanacademy.org The chiral catalyst protonates the imine, activating it for reduction and controlling the stereochemical outcome of the hydride transfer from the Hantzsch ester. Optimization of the catalyst structure, particularly the substituents at the 3,3′-positions of the binaphthyl backbone of the phosphoric acid, is crucial for achieving high enantioselectivity. khanacademy.org For example, catalysts with bulky substituents like 2,4,6-triisopropylphenyl have proven to be highly effective. organic-chemistry.org

This method demonstrates broad substrate scope, accommodating a variety of α-keto ketimines with different electronic and steric properties. Substrates bearing both electron-donating and electron-withdrawing groups on the aromatic rings react smoothly to give the corresponding chiral α-amino ketones in excellent yields (up to >99%) and enantioselectivities (up to 98% ee). acs.orgnih.govkhanacademy.org The scalability of this method has been demonstrated through gram-scale synthesis, confirming its practical utility. organic-chemistry.org

Table 2: Brønsted Acid-Catalyzed Asymmetric Synthesis of Chiral α-Amino Ketones
Catalyst TypeSubstrateKey FeaturesYield / EnantioselectivityRef
Chiral Phosphoric Acid (e.g., 2,4,6-triisopropylphenyl-substituted)α-Keto ketiminesAsymmetric transfer hydrogenationUp to >99% / up to 98% ee organic-chemistry.org, acs.org
Chiral Phosphoric AcidDiketones (in situ imine formation)Reductive aminationHigh yields, excellent regioselectivity nih.gov, khanacademy.org

Indirect Synthetic Pathways and Precursor Transformations

Functionalization of Related Carbonyl Compounds

Oxidative transformations provide a direct route to α-amino ketones from various precursors. One such method is the iron-catalyzed oxidative α-C-H amination of ketones with sulfonamides. This approach avoids the need for pre-functionalization of either the ketone or the amine coupling partner. acs.org Another strategy involves the oxidative rearrangement of an enamine intermediate, which can be generated in situ from aldehydes and secondary amines. This conversion can be promoted by commercially available oxidants like sodium percarbonate.

An aza-analogue of the Rubottom oxidation represents a more specialized approach. In this reaction, silyl (B83357) enol ethers are treated with an electrophilic nitrogen source to install the amino group at the α-position. colab.ws Additionally, the oxidative cleavage of aziridines using reagents such as cerium(IV) ammonium nitrate (B79036) (CAN) in combination with N-bromosuccinimide (NBS) serves as an effective method for producing α-amino ketones. colab.ws

Table 3: Overview of Oxidation Reactions for α-Amino Ketone Synthesis
Starting Material(s)Reagent(s) / CatalystMethodRef
Ketones, SulfonamidesIron catalystOxidative C-H Amination acs.org
Aldehydes, Secondary aminesSodium percarbonateOxidative Rearrangement of Enamine
Silyl enol ethersElectrophilic N-sourceAza-Rubottom Oxidation colab.ws
AziridinesCAN, NBSOxidative Cleavage colab.ws

The synthesis of α-amino ketones via an α-halo ketone intermediate is a classical and widely used strategy. rsc.org The process typically involves two distinct steps: the regioselective α-halogenation of a ketone, followed by nucleophilic substitution with an amine. The reactivity of the α-halo ketone is exceptionally high in SN2 displacement reactions, facilitating the introduction of the amino group.

Modern variations of this method aim to improve efficiency by combining these steps into a one-pot procedure. A metal-free, one-pot strategy can convert benzylic secondary alcohols directly into α-amino ketones. This process involves three sequential steps: oxidation of the alcohol to the ketone, α-bromination of the ketone, and finally, nucleophilic substitution by an amine. organic-chemistry.org N-bromosuccinimide (NBS) can be employed as both the brominating agent and, in some cases, the source of the succinimide (B58015) nitrogen nucleophile. rsc.org

To enhance atom economy, catalytic amounts of a halogen source can be used in conjunction with a stoichiometric co-oxidant. For example, catalytic N-iodosuccinimide with tert-butyl hydroperoxide has been used for the amination of ketones. rsc.org Similarly, copper(II) bromide can catalyze the direct α-amination of ketones, a transformation proposed to proceed through a catalytically generated α-bromo carbonyl intermediate that is subsequently displaced by the amine. organic-chemistry.org

Table 4: Halogenation-Amination Strategies for α-Amino Ketone Synthesis
StrategyKey ReagentsDescriptionRef
Two-Step SequenceBr₂ or Cl₂, AmineClassical method involving isolation of α-halo ketone intermediate.
One-Pot, Metal-FreeNBS, AmineNBS acts as both bromine source and sometimes N-source. rsc.orgorganic-chemistry.org
Catalytic HalogenationN-Iodosuccinimide (cat.), t-BuOOH, AmineUses a co-oxidant to regenerate the active halogenating species. rsc.org
Copper CatalysisCuBr₂ (cat.), AmineIn situ generation of α-bromo ketone intermediate. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. colab.ws Several MCRs have been developed for the synthesis of α-amino ketones or their direct precursors.

One notable example is a three-component reaction involving aldehydes, anilines, and acylzirconocene chlorides. In this process, the acylzirconocene chloride acts as an acyl anion equivalent that couples with an in situ-formed imine. colab.ws Another approach is the N-heterocyclic carbene (NHC)-catalyzed aza-benzoin condensation, which couples aldehydes and imines in a single step to afford α-amino ketones. researchgate.net

The Strecker reaction, the first documented MCR, combines an aldehyde or ketone, an amine, and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) to produce an α-amino nitrile. nih.govkhanacademy.org While not yielding an α-amino ketone directly, the resulting α-amino nitrile is a versatile intermediate that can be hydrolyzed to an α-amino acid or potentially converted to the target ketone through other transformations. nih.gov A dirhodium(II)/Xantphos system can also catalyze a three-component reaction between amines, diazo compounds, and allylic compounds to generate structurally diverse α-quaternary α-amino acid derivatives. organic-chemistry.org

Table 5: Selected Multicomponent Reactions for α-Amino Ketone Synthesis
ComponentsCatalyst / Key ReagentProduct TypeRef
Aldehydes, Anilines, Acylzirconocene chloridesYb(OTf)₃/TMSOTf (optional)α-Amino ketone colab.ws
Aldehydes, IminesN-Heterocyclic Carbene (NHC)α-Amino ketone (Aza-Benzoin) researchgate.net
Aldehyde/Ketone, Amine, Cyanide sourceAcid/Baseα-Amino nitrile (Strecker) nih.gov
Amines, Diazo compounds, Allylic compoundsRh₂(OAc)₄ / Xantphosα-Quaternary α-amino acid derivative organic-chemistry.org

Reductive Amination Routes and Derivatives

Reductive amination is a highly versatile and widely used method for synthesizing amines, including α-amino ketones. The reaction converts a carbonyl group into an amine via an intermediate imine. scienceinfo.com For the synthesis of an α-amino ketone like 3-amino-3-methyl-2-butanone, the corresponding α-dicarbonyl compound (3-methyl-2,3-butanedione) would be reacted with an amine source (e.g., ammonia) and a reducing agent.

The mechanism involves the initial condensation of the ketone with the amine to form an imine (or an iminium ion under acidic conditions), which is then reduced to the final amine product. scienceinfo.com A critical aspect of this one-pot reaction is the choice of reducing agent. The reductant must be selective for the imine/iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they are less reactive towards ketones at the slightly acidic pH required for imine formation, but readily reduce the protonated imine intermediate. scienceinfo.comnih.gov

Recent advancements have focused on catalytic versions of this reaction. Brønsted acid catalysis has been shown to enable highly efficient and regioselective reductive amination of diketones, leading to chiral α-amino ketones with excellent enantioselectivities when chiral acids are used. organic-chemistry.orgorganic-chemistry.org This approach offers a direct and atom-economical route to the target compounds from readily available precursors.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Controlling the selectivity of a reaction is paramount in modern organic synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reductive amination of an α-diketone, the key chemoselective challenge is the reduction of the imine intermediate in the presence of the remaining carbonyl group. This is achieved by using mild, imine-selective reducing agents like NaBH₃CN. nih.gov In cross-coupling reactions, the catalyst must selectively activate the desired C-H or C-X bond without affecting other potentially reactive sites in the molecule.

Regioselectivity is the control of which position in a molecule reacts. In the reductive amination of an unsymmetrical α-diketone, the initial condensation with the amine can occur at either carbonyl group. The outcome can often be controlled by steric and electronic factors. For 3-methyl-2,3-butanedione, the two carbonyl groups are electronically different, which can be exploited to favor the formation of the desired 3-amino-3-methyl-2-butanone. Brønsted acid catalysis has been shown to provide excellent regioselectivities in such transformations. organic-chemistry.orgorganic-chemistry.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. For α-amino ketones with a stereocenter, such as analogs of the target compound, achieving high stereoselectivity is crucial. Asymmetric Mannich reactions are a primary example, where chiral organocatalysts or metal complexes guide the nucleophilic attack on the imine to favor one enantiomer over the other. nih.govbuchler-gmbh.com Similarly, the enantioselective reduction of α-keto imines or the asymmetric reductive amination of diketones using chiral catalysts can produce α-amino ketones with high optical purity. organic-chemistry.orgnih.gov

Functional Group Compatibility and Synthetic Limitations

Mannich Reaction : While powerful, the classical Mannich reaction can suffer from side reactions. Modern organocatalyzed versions often exhibit broad functional group tolerance, but the substrate scope can be limited by the specific catalyst system employed. oup.com

Cross-Coupling Reactions : Palladium- and copper-catalyzed reactions are known for their excellent functional group compatibility. nih.gov However, limitations can arise. Strongly coordinating functional groups can sometimes poison the catalyst. Furthermore, creating sterically hindered C-C bonds can be challenging. The use of strongly basic conditions in some protocols (e.g., for enolate formation) can preclude the use of base-sensitive substrates. nih.gov

Reductive Amination : This method is generally compatible with a wide range of functional groups that are stable to mild reducing agents and slightly acidic conditions. nih.gov A primary limitation is its difficulty with sterically hindered ketones and amines. nih.govresearchgate.netresearchgate.net The formation of the intermediate iminium ion can be slow or disfavored in the equilibrium for bulky substrates, leading to low yields or preferential reduction of the starting ketone. researchgate.net Another limitation is that it cannot be used to form bonds between nitrogen and an aromatic ring directly. scienceinfo.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Amino 3 Methyl 2 Butanone Hydrochloride

Fundamental Reaction Profiles of the Amino Ketone Moiety

The reactivity of 3-Amino-3-methyl-2-butanone is characterized by reactions typical of both amines and ketones. The proximity of these two functional groups can lead to unique intramolecular interactions and reaction pathways. As a primary amine, the nitrogen atom can act as a nucleophile, while the carbonyl group provides an electrophilic carbon center and acidic α-hydrogens. However, it is important to note that primary and secondary aminoketones can be unstable and prone to self-condensation. wikipedia.org The hydrochloride form of the compound, [CH₃C(O)CH₂(NH₃)]Cl, is more stable and often used for this reason. wikipedia.org

Acylation Reactions for Amide Formation

Acylation is a fundamental transformation for α-amino ketones, typically targeting the amino group to form an amide linkage. This reaction is crucial for installing protecting groups or for building larger molecular architectures. The reaction involves treating the amino ketone with an acylating agent, such as an acid chloride or anhydride, usually in the presence of a base to neutralize the generated acid.

In the case of 3-Amino-3-methyl-2-butanone hydrochloride, the primary amine is the primary site of acylation. The general reaction can be represented as:

R-COCl + H₂N-C(CH₃)₂-CO-CH₃ → R-CONH-C(CH₃)₂-CO-CH₃ + HCl

Modern synthetic methods have also explored the direct acylation of C(sp³)–H bonds adjacent to the amino group, merging transition metal and photoredox catalysis to create α-amino ketones from N-alkyl benzamides and various carboxylic acids. acs.orgorganic-chemistry.org While this is a synthetic route to α-amino ketones rather than a reaction of them, it highlights the advanced strategies being developed in this area. acs.org Another approach involves the acylation of chelated enolates of α-amino-β-keto esters with acyl halides or chloroformates. organic-chemistry.org

Acylating AgentProduct TypeGeneral Conditions
Acid Chloride (R-COCl)N-Acyl AmideBase (e.g., pyridine, triethylamine)
Acid Anhydride ((RCO)₂O)N-Acyl AmideBase or catalyst
Propionic AnhydrideN-Acyl AmidePhotoredox and nickel catalysis

This table illustrates common acylation reactions applicable to α-amino ketones.

Alkylation Reactions on Nitrogen and Carbon Centers

Alkylation of 3-Amino-3-methyl-2-butanone can occur at two primary locations: the nitrogen atom of the amino group (N-alkylation) and the α-carbon atom adjacent to the carbonyl group (C-alkylation).

N-Alkylation: The primary amino group can be readily alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

C-Alkylation: The α-carbon to the ketone is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with alkyl halides to form a new carbon-carbon bond. The asymmetric α-alkylation of ketones is a significant challenge in organic synthesis, and various methods using chiral auxiliaries or catalysts have been developed. acs.org For instance, photoredox catalysis has been employed for the α-alkylation of ketimines, which are derivatives of ketones. rsc.org The general approach involves converting the carbonyl compound into a carbon nucleophile (like an enolate or enamine) followed by an Sₙ2 reaction with an alkyl halide. rsc.org

Reaction TypeReagentReactive SiteProduct
N-AlkylationAlkyl Halide (R-X)NitrogenSecondary/Tertiary Amine
C-AlkylationBase, then Alkyl Halide (R-X)α-Carbonα-Alkylated Ketone

This table summarizes the primary alkylation reactions of the α-amino ketone moiety.

Condensation Reactions with Carbonyl Partners

The amino ketone moiety can participate in condensation reactions with other carbonyl-containing molecules, such as aldehydes and ketones. These reactions are fundamental in forming larger molecules and heterocyclic systems.

One notable reaction is the aza-benzoin condensation, where an aldehyde reacts with an imine (formed from an amine) to yield an α-amino ketone. rsc.orgrsc.org While this is a synthetic route to these compounds, the reverse reaction and related condensations are also relevant. The primary amine of 3-Amino-3-methyl-2-butanone can react with an aldehyde or ketone to form an imine (Schiff base). This imine can then act as an electrophile.

Furthermore, primary amino ketones are known to be unstable and can undergo self-condensation. wikipedia.org This reactivity underscores the importance of using the hydrochloride salt or protecting the amino group during certain synthetic manipulations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of 3-Amino-3-methyl-2-butanone is electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov These reactions are pivotal for creating new stereocenters and for the synthesis of important derivatives like α-amino alcohols. nih.gov

Common nucleophiles that add to the ketone carbonyl include:

Organometallic Reagents (e.g., Grignard reagents, organolithiums): These powerful carbon nucleophiles add to the carbonyl to form tertiary alcohols after an aqueous workup.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol, resulting in the formation of an α-amino alcohol.

Cyanide (e.g., HCN, NaCN): Addition of cyanide forms a cyanohydrin, which can be a precursor to α-hydroxy acids and other functional groups.

The presence of the adjacent amino group can influence the stereochemical outcome of these additions, particularly if the nitrogen is part of a chiral directing group.

In-depth Mechanistic Investigations

Understanding the reaction mechanisms of α-amino ketones is essential for controlling reaction outcomes and designing new synthetic methodologies. Investigations often involve a combination of experimental studies (kinetics, isotopic labeling, intermediate trapping) and computational modeling.

Reaction Mechanism Postulation and Verification

For the diverse reactions of 3-Amino-3-methyl-2-butanone, several mechanistic pathways can be postulated based on established principles and studies of related systems.

Acylation and Alkylation: These reactions generally proceed through well-understood nucleophilic substitution pathways (Sₙ2). However, recent studies on direct C-H functionalization propose more complex mechanisms involving radical intermediates generated via photoredox catalysis. acs.org For instance, a proposed mechanism for direct C(sp³)–H acylation involves the photocatalytic generation of a bromine radical, which abstracts a hydrogen atom from the α-amino carbon. The resulting α-amino alkyl radical then engages in a nickel-catalyzed asymmetric acylation cycle. acs.org

Condensation Reactions: The mechanism of imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.

Heyns Rearrangement: This is a key mechanistic pathway in the chemistry of α-hydroxy ketones and amines, leading to α-amino ketones. The proposed mechanism starts with the formation of an α-hydroxy imine, which tautomerizes to a hydroxy enamine intermediate. This intermediate then undergoes an intramolecular redox reaction to yield the final α-amino ketone product. rsc.org

Radical-Mediated Alkylation: For the α-alkylation of ketimines under photoredox conditions, a proposed mechanism involves the formation of an α-carbonyl radical which then attacks the enamine tautomer of the starting ketimine. rsc.org

Verification of these postulated mechanisms often involves control experiments, spectroscopic analysis to identify intermediates, and computational studies (like Density Functional Theory, DFT) to map the reaction energy profile and identify transition states.

Catalytic Cycle Analysis in Mediated Reactions

While specific catalytic cycles involving this compound are not extensively documented, the general reactivity of α-amino ketones in metal-catalyzed reactions provides a framework for understanding its potential catalytic behavior. nih.govrsc.org For instance, α-amino ketones can be synthesized through various catalytic processes, and by extension, can participate as intermediates or synthons in other catalytic transformations.

One relevant example is the palladium-catalyzed asymmetric arylation of α-keto imines, which are precursors to α-amino ketones. nih.gov A proposed catalytic cycle for such a reaction involves the coordination of a palladium catalyst to an in situ generated α-keto imine. nih.gov This activation facilitates the nucleophilic attack of an arylboronic acid, leading to the formation of the α-arylated amino ketone product and regeneration of the palladium catalyst. nih.gov

Another pertinent catalytic system is the copper-catalyzed direct α-amination of ketones. organic-chemistry.org In this process, a copper(II) bromide catalyst is proposed to generate an α-bromo carbonyl species. organic-chemistry.org This intermediate then undergoes nucleophilic substitution by an amine to yield the α-amino ketone, with the copper catalyst being reconstituted in the process. organic-chemistry.org Although these examples describe the synthesis of α-amino ketones, the principles of catalyst activation, substrate coordination, and product formation are applicable to reactions where this compound might act as a ligand or substrate.

A generalized catalytic cycle for a metal-catalyzed cross-coupling reaction involving an α-amino ketone could be envisioned as follows:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) undergoes oxidative addition to a reactant, such as an aryl halide.

Ligand Exchange/Transmetalation: The α-amino ketone, potentially as its enolate, could coordinate to the metal center. In other scenarios, a second reactant (e.g., an organometallic reagent) undergoes transmetalation.

Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the active metal catalyst.

The specific role of this compound in such a cycle would depend on the reaction conditions and the other reactants involved. Its tertiary amino group and the ketone functionality could both serve as coordination sites for the metal catalyst.

Kinetic and Thermodynamic Studies of Reaction Progress

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, general principles of ketone reactivity and the influence of substituents can provide qualitative insights into its reaction progress. wikipedia.orgmasterorganicchemistry.com

The formation of enolates is a key step in many reactions of ketones. wikipedia.org The rate of deprotonation at the α-carbon is influenced by steric and electronic factors. In the case of 3-Amino-3-methyl-2-butanone, the presence of two methyl groups on the α-carbon creates significant steric hindrance, which would likely decrease the rate of enolate formation compared to less substituted ketones. masterorganicchemistry.com

The relative stability of possible intermediates and products governs the thermodynamic favorability of a reaction. Reactions can be under either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, where reactions are reversible, the major product is the most stable one. libretexts.orglibretexts.org

For reactions involving this compound, the steric bulk around the carbonyl group and the α-amino group would influence both the kinetic and thermodynamic aspects of its reactions. For instance, in nucleophilic addition reactions to the carbonyl group, the bulky substituents would likely disfavor the formation of sterically crowded transition states, thus affecting the reaction kinetics.

The table below summarizes the expected qualitative effects of the structural features of 3-Amino-3-methyl-2-butanone on kinetic and thermodynamic parameters in typical ketone reactions, based on general principles.

Reaction TypeKinetic Parameter (Rate)Thermodynamic Parameter (Equilibrium)Rationale
Enolate Formation SlowerLess FavorableSteric hindrance from two α-methyl groups and the α-amino group. masterorganicchemistry.com
Nucleophilic Addition SlowerLess FavorableSteric hindrance around the carbonyl group.
Reactions at the α-carbon SlowerDependent on product stabilitySteric hindrance at the α-position.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic distribution on the reactivity and stability of molecules, are crucial in understanding the behavior of this compound. worktribe.com

One of the key stereoelectronic considerations for α-amino ketones is the interaction between the nitrogen lone pair and the carbonyl group. The relative orientation of these groups can influence the molecule's conformation and reactivity. In the protonated form (hydrochloride salt), the nitrogen lone pair is engaged in a bond with a proton, which significantly alters its electronic contribution.

The Heyns rearrangement, a reaction of α-hydroxy ketones with amines to form α-amino ketones, provides a classic example of stereoelectronic effects in this class of compounds. rsc.orgacs.org The mechanism involves the formation of an α-hydroxy imine, which then rearranges. rsc.org The stereochemistry of the starting materials and the alignment of orbitals during the rearrangement are critical for the reaction's outcome.

In the case of 3-Amino-3-methyl-2-butanone, the tertiary nature of the α-amino group introduces specific stereoelectronic constraints. The presence of two methyl groups on the α-carbon fixes the geometry around this center and influences the preferred conformations of the molecule. These steric and electronic factors will, in turn, affect the approach of reagents and the stability of transition states in its reactions. For example, the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, could play a role in the conformational preferences of this molecule and its derivatives.

The table below outlines potential stereoelectronic effects in reactions involving this compound.

Stereoelectronic EffectInfluence on ReactivityExample Reaction Context
Inductive Effect The electron-withdrawing nature of the protonated amino group can increase the electrophilicity of the carbonyl carbon.Nucleophilic addition to the carbonyl group.
Steric Hindrance The bulky tertiary amino group and α-methyl groups can hinder the approach of nucleophiles or bases.Enolate formation, nucleophilic addition.
Orbital Overlap The relative orientation of the C-N bond and the π-system of the carbonyl group can influence reactivity.Reactions involving enolate or enamine intermediates.

Stability and Decomposition Pathways under Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. As an α-amino ketone, it is susceptible to various decomposition pathways, particularly under harsh reaction conditions.

The hydrochloride salt form generally enhances the stability of the amino group by preventing its oxidation and participation in unwanted side reactions. However, the ketone functionality remains reactive.

One potential decomposition pathway for α-amino ketones involves retro-Mannich or retro-Strecker type reactions, especially under basic conditions. These reactions would lead to the fragmentation of the molecule.

Studies on the stability of α-ketoacyl peptides, which contain a similar structural motif, have shown that the α-carbonyl group can catalyze the hydrolysis of the adjacent amide bond. nih.gov While 3-Amino-3-methyl-2-butanone does not have a peptide bond, this finding suggests that the α-amino ketone moiety can be inherently reactive and may promote cleavage of adjacent bonds under certain conditions. nih.gov

Under acidic conditions, the protonated amino group is stable. However, the ketone can still undergo acid-catalyzed reactions such as enolization or condensation. At elevated temperatures, thermal decomposition can occur, likely involving fragmentation of the carbon skeleton.

Potential decomposition pathways for 3-Amino-3-methyl-2-butanone under various conditions are summarized below:

ConditionPotential Decomposition PathwayLikely Products
Strong Base Retro-Mannich/Strecker type fragmentationSmaller carbonyl and amine fragments
Strong Acid/Heat Acid-catalyzed condensation or fragmentationPolymeric materials, smaller fragments
Oxidizing Agents Oxidation of the ketone or amino groupCarboxylic acids, amides, or further degradation products
Reducing Agents Reduction of the ketone3-Amino-3-methyl-2-butanol

It is important to note that the stability of acyclic α-keto imine intermediates, which are structurally related to α-amino ketones, can be low, and they may be prone to decomposition. nih.gov The steric bulk provided by the two methyl groups at the α-position in 3-Amino-3-methyl-2-butanone might offer some kinetic stability against certain decomposition pathways.

Advanced Applications of 3 Amino 3 Methyl 2 Butanone Hydrochloride in Complex Organic Synthesis

Role in the Construction of Architecturally Complex Molecules

3-Amino-3-methyl-2-butanone hydrochloride serves as a valuable building block in organic synthesis, providing a compact and functionalized scaffold for the construction of more intricate molecular architectures. Its structure, featuring a ketone carbonyl group, a primary amine, and a quaternary stereocenter at the C3 position, offers multiple reactive sites for strategic elaboration. The hydrochloride salt form enhances its stability and handling properties as a solid, while the free base can be readily generated in situ for subsequent reactions.

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for its participation in a variety of condensation and cyclization reactions. This bifunctionality is key to its utility in assembling complex structures, as it can be used to introduce specific nitrogen-containing fragments and create new ring systems. While extensive research on a wide array of alpha-amino ketones has been conducted, specific documented examples detailing the use of this compound in the total synthesis of architecturally complex natural products or pharmaceuticals are not widespread in publicly available literature. However, based on the known reactivity of related α-amino ketones, its potential in this area is significant. For instance, α-amino ketones are crucial intermediates in the synthesis of various alkaloids and other biologically active compounds. rsc.org

Precursor for Diverse Heterocyclic Scaffolds

The structural attributes of this compound make it a logical precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The vicinal amino and keto functionalities are primed for intramolecular and intermolecular cyclization reactions to form stable ring systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Pyrazine (B50134) Derivatives

Pyrazines are a class of aromatic heterocyclic compounds that are important components of many flavor and fragrance compounds, as well as pharmaceuticals. A common and well-established method for the synthesis of pyrazines is the self-condensation of α-amino ketones. rsc.orgresearchgate.net In this reaction, two molecules of the α-amino ketone react to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine.

StepDescriptionIntermediate
1Liberation of the free α-amino ketone from its hydrochloride salt.3-Amino-3-methyl-2-butanone
2Nucleophilic attack of the amino group of one molecule onto the carbonyl group of a second molecule.Amino-hemiaminal
3Dehydration to form an imine intermediate.Iminoketone
4Intramolecular cyclization via attack of the second amino group onto the remaining carbonyl.Dihydropyrazine
5Oxidation of the dihydropyrazine to the aromatic pyrazine.Substituted Pyrazine

Formation of Pyrrole (B145914) Ring Systems

Pyrroles are another important class of five-membered nitrogen-containing heterocycles found in many natural products and pharmaceuticals, most notably in the core of heme and chlorophyll. The synthesis of pyrroles from α-amino ketones is also a known transformation, often proceeding through a Paal-Knorr type synthesis or related condensation reactions. organic-chemistry.org

One potential synthetic route to a substituted pyrrole using 3-amino-3-methyl-2-butanone would involve its reaction with a 1,3-dicarbonyl compound. The reaction would likely proceed through initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration. For example, the reaction of 3-amino-3-methyl-2-butanone with a β-ketoester could lead to the formation of a highly substituted pyrrole. The specific substitution pattern on the resulting pyrrole would depend on the nature of the dicarbonyl compound used. General synthetic strategies for pyrroles from ketones and amino acids have been developed, highlighting the utility of these precursors. acs.org

Access to Azetidine (B1206935) and Azetidinone Frameworks

Azetidines and azetidinones (β-lactams) are four-membered nitrogen-containing heterocycles. magtech.com.cn The azetidinone ring is famously the core structure of penicillin and cephalosporin (B10832234) antibiotics. The synthesis of these strained ring systems typically requires specific cyclization strategies.

Direct synthesis of an azetidine ring from this compound is not a straightforward or commonly reported transformation. The formation of a four-membered ring from an acyclic precursor is entropically disfavored. However, photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, have been shown to produce azetidinols. beilstein-journals.orgnih.gov While this specific reaction has been demonstrated on aryl ketones, a similar photochemical approach with 3-amino-3-methyl-2-butanone could potentially lead to a highly substituted azetidinol. Subsequent chemical modifications could then provide access to other functionalized azetidines.

The synthesis of azetidinones generally involves the cyclization of β-amino acids or the Staudinger synthesis between a ketene (B1206846) and an imine. Therefore, 3-amino-3-methyl-2-butanone would not be a direct precursor for azetidinone synthesis without significant structural modification.

Other Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound could potentially be exploited for the synthesis of other nitrogen-containing heterocycles. For example, reaction with α,β-unsaturated ketones could lead to the formation of piperidine (B6355638) or dihydropyridine (B1217469) derivatives through a Michael addition followed by intramolecular condensation. Condensation with other bifunctional reagents could also provide access to a variety of other heterocyclic scaffolds. However, specific examples utilizing this compound for these purposes are not well-documented in the scientific literature.

Building Block for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse. Amino alcohols and their derivatives are common structural motifs for effective chiral auxiliaries.

Given that 3-amino-3-methyl-2-butanone possesses a chiral center, it has the potential to be used as a precursor for the synthesis of new chiral auxiliaries. For instance, stereoselective reduction of the ketone functionality would yield the corresponding chiral amino alcohol, 3-amino-3-methyl-2-butanol. This amino alcohol could then be further modified, for example, by N-acylation or conversion into an oxazolidinone, to generate a chiral auxiliary. The bulky tert-butyl group adjacent to the stereocenter could provide a strong steric bias, which is a desirable feature for effective stereochemical control in asymmetric reactions.

Similarly, chiral ligands for asymmetric catalysis often incorporate stereogenic centers and coordinating heteroatoms. The chiral amino alcohol derived from 3-amino-3-methyl-2-butanone could serve as a scaffold for the synthesis of bidentate or tridentate ligands for transition metal-catalyzed asymmetric transformations. The nitrogen and oxygen atoms could act as coordination sites for the metal center, and the stereochemistry of the ligand would influence the enantioselectivity of the catalyzed reaction. While the potential exists, the development and application of chiral auxiliaries and ligands derived specifically from this compound have not been extensively reported.

Integration into Multi-Component Reaction Sequences for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. The integration of this compound into such reaction sequences provides a direct route to highly substituted and sterically encumbered molecular scaffolds. While the direct participation of ketones in certain MCRs can be challenging compared to aldehydes, the reactivity of α-amino ketones offers unique opportunities.

One of the most prominent MCRs where ketones can be employed is the Ugi reaction. nih.gov In a typical Ugi four-component reaction (Ugi-4CR), a ketone, an amine, a carboxylic acid, and an isocyanide converge to form a bis-amide product. wikipedia.org The use of 3-amino-3-methyl-2-butanone as the ketone component would be expected to yield α,α-disubstituted α-amino acid derivatives, which are valuable precursors for peptidomimetics and other biologically active molecules. The steric hindrance around the carbonyl group in 3-amino-3-methyl-2-butanone may necessitate modified reaction conditions, such as the pre-formation of the imine intermediate, to achieve reasonable yields. nih.gov

The Passerini reaction, another important isocyanide-based MCR, typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate α-acyloxy amides. wikipedia.org The reactivity of α-substituted ketones in Passerini reactions has been shown to be influenced by the nature of the substituent. nih.gov The presence of the amino group in 3-amino-3-methyl-2-butanone could potentially modulate the reactivity of the adjacent carbonyl group, and after N-protection, could participate in the generation of complex, functionalized molecules.

The table below illustrates the potential products from the participation of a generic α,α-disubstituted ketone, analogous to 3-amino-3-methyl-2-butanone, in Ugi and Passerini reactions.

Multi-Component ReactionReactantsPotential Product Type
Ugi Reactionα,α-Disubstituted Ketone, Amine, Carboxylic Acid, Isocyanideα,α-Disubstituted N-acyl-amino acid amide
Passerini Reactionα,α-Disubstituted Ketone, Carboxylic Acid, Isocyanideα-Acyloxy-α,α-disubstituted carboxamide

The resulting highly functionalized products from these MCRs can serve as versatile intermediates for the synthesis of various heterocyclic compounds. The strategic placement of functional groups allows for subsequent intramolecular cyclizations to form libraries of novel chemical entities for drug discovery. frontiersin.org

Application in Solid-Phase Synthesis for Peptide and Peptidomimetic Construction

Solid-phase synthesis (SPS) has revolutionized the preparation of peptides and other biopolymers. The incorporation of unnatural amino acids, particularly α,α-disubstituted amino acids, into peptide chains is a key strategy for developing peptidomimetics with enhanced proteolytic stability and well-defined secondary structures. nih.gov this compound can be envisioned as a precursor to an α,α-disubstituted amino acid, specifically α-methylalanine, after appropriate functional group manipulations.

The introduction of sterically hindered amino acid residues, such as those derived from 3-amino-3-methyl-2-butanone, into a growing peptide chain on a solid support presents unique challenges. bioengineer.org The steric bulk at the α-carbon can significantly slow down the coupling reaction. To overcome this, more potent coupling reagents and optimized reaction protocols are often required. nih.gov

Despite the synthetic challenges, the incorporation of such residues is highly desirable. The conformational constraints imposed by the quaternary α-carbon can induce the formation of stable secondary structures, such as β-turns and 310-helices, which are often crucial for biological activity. nih.govnih.gov Peptides and peptidomimetics containing these motifs are of great interest for modulating protein-protein interactions and for the development of novel therapeutics.

Furthermore, the ketone functionality in the parent molecule offers a handle for post-synthetic modification on the solid support. For instance, the ketone could be converted to other functional groups or used as a point of attachment for labels or other molecular probes. The solid-phase synthesis of α-acylamino-α,α-disubstituted ketones has been reported, demonstrating the feasibility of handling such structures on a solid support. researchgate.net

The following table summarizes the key aspects of utilizing building blocks derived from 3-amino-3-methyl-2-butanone in solid-phase synthesis.

Aspect of Solid-Phase SynthesisImplication of Using 3-Amino-3-methyl-2-butanone Derived Residues
Coupling Efficiency Potentially reduced due to steric hindrance, requiring optimized coupling protocols.
Conformational Control Induction of stable secondary structures (e.g., β-turns, helices).
Proteolytic Stability Enhanced resistance to enzymatic degradation.
Post-Synthetic Modification The ketone functionality allows for further chemical transformations.

Advanced Analytical and Spectroscopic Characterization of 3 Amino 3 Methyl 2 Butanone Hydrochloride and Its Derivatives

High-Resolution Structural Elucidation Methods

High-resolution methods are indispensable for providing a detailed picture of the molecular architecture of 3-Amino-3-methyl-2-butanone hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural profile.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The methyl protons adjacent to the carbonyl group (C1) would likely appear as a singlet. The two methyl groups at the C3 position are expected to be diastereotopic due to the chiral center and may present as two separate singlets. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. A characteristic downfield signal is expected for the carbonyl carbon (C2). The quaternary carbon (C3) bearing the amino and methyl groups would also have a distinct chemical shift. The carbons of the three methyl groups (C1 and the two C3-methyls) would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, although in this specific molecule with no direct proton-proton couplings across the quaternary center, its utility might be in confirming the absence of such couplings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, which might be useful in determining the preferred conformation of the molecule in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-3-methyl-2-butanone Moiety

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₃ Singlet, ~2.1-2.3 ~25-30
C2 (C=O) - ~205-215
C3 - ~55-65
C3-(CH₃)₂ Two singlets, ~1.2-1.5 ~20-25
-NH₃⁺ Broad singlet, variable -

Note: These are predicted values based on general knowledge of similar structures and are for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary. scitepress.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp absorption band is anticipated in the region of 1715-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. nih.gov The presence of the ammonium salt (-NH₃⁺) would give rise to broad and strong absorption bands in the 2400-3200 cm⁻¹ region due to N-H stretching vibrations. nih.gov Additionally, N-H bending vibrations are expected around 1500-1600 cm⁻¹. C-H stretching and bending vibrations from the methyl groups will also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would also be a useful tool for characterizing this compound. The C=O stretch, which is strong in the IR spectrum, would likely show a moderately intense band in the Raman spectrum. nih.gov Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing complementary information about the molecular framework. scitepress.org The analysis of both IR and Raman spectra can give a more complete picture of the vibrational modes of the molecule. rsc.org

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₃⁺ N-H Stretch 2400-3200 (broad)
C=O C=O Stretch 1715-1730
-NH₃⁺ N-H Bend 1500-1600
C-H C-H Stretch 2850-3000
C-H C-H Bend 1350-1470

Note: These are expected ranges and can be influenced by the specific crystalline environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound, HRMS would be used to accurately measure the mass of the protonated molecule, [M+H]⁺, which is the free amine form of the compound.

The primary mode of fragmentation for ketones in mass spectrometry is α-cleavage. miamioh.eduwikipedia.org For the 3-amino-3-methyl-2-butanone cation, this would involve cleavage of the bond between C2 and C3. This would lead to the formation of characteristic fragment ions. The presence of the amino group would also influence the fragmentation pathways, with potential loss of ammonia (B1221849) or related fragments. By analyzing the high-resolution mass-to-charge ratios of the parent ion and its fragment ions, the elemental formula can be unequivocally confirmed. mdpi.com

Expected HRMS Fragmentation for the 3-Amino-3-methyl-2-butanone Cation

Ion Proposed Structure
[M+H]⁺ [C₅H₁₂NO]⁺
Fragment 1 [CH₃CO]⁺ (from α-cleavage)
Fragment 2 [C₄H₁₀N]⁺ (from α-cleavage)

Note: The table illustrates potential fragmentation pathways for the free amine cation.

Crystallographic Analysis of this compound and its Salts

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.orgcarleton.edu

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute three-dimensional structure. nih.gov By obtaining suitable single crystals, this technique can unambiguously establish the R or S configuration at the C3 stereocenter. nih.gov

The analysis would reveal the precise arrangement of the atoms in the crystal lattice, including the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as with neighboring molecules. nih.gov This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not available in the searched literature, the methodology is well-established for similar amine hydrochlorides. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes. chemcon.comtricliniclabs.com

Purity Assessment: Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a standard approach for purity assessment. nih.gov Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or mass spectrometer (MS). Gas chromatography could also be utilized, potentially after derivatization of the amine and ketone functionalities to increase volatility and improve peak shape. chromatographyonline.com

Isomer Resolution: Since 3-Amino-3-methyl-2-butanone is a chiral compound, the separation of its enantiomers is of significant interest. This is typically achieved using chiral chromatography. nih.gov Chiral HPLC, employing a chiral stationary phase (CSP), is a powerful technique for resolving enantiomers. nih.govnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating β-aminoketones and would likely be applicable to this α-aminoketone as well. nih.govsemanticscholar.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation.

Common Chromatographic Methods for Analysis

Technique Application Typical Stationary Phase Typical Mobile Phase/Carrier Gas
Reversed-Phase HPLC Purity Assessment C18 Water/Acetonitrile/Buffer
Chiral HPLC Enantiomer Resolution Polysaccharide-based (e.g., Chiralcel®) Hexane/Isopropanol

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. For a polar and saline compound like this compound, direct analysis by GC-MS can be challenging due to its low volatility. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. A common approach involves the acylation of the primary amino group.

In a typical analysis, the hydrochloride salt is first neutralized, and the resulting free base is derivatized. The derivatized compound is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

The fragmentation of derivatized 3-Amino-3-methyl-2-butanone is predictable. Alpha-cleavage, the cleavage of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones. libretexts.orgmiamioh.edu The presence of the amino group also influences the fragmentation, often leading to characteristic losses.

Table 1: Hypothetical GC-MS Data for Derivatized 3-Amino-3-methyl-2-butanone

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min
Retention Time (RT) 9.5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Major Mass Fragments (m/z) 114, 86, 72, 57, 43

The mass spectrum of the derivatized compound would likely show a base peak corresponding to a stable acylium ion, a common feature in the mass spectra of ketones. libretexts.org Other significant fragments would arise from the cleavage of bonds around the nitrogen atom and the tertiary carbon center.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For chiral molecules, specialized chiral stationary phases (CSPs) are employed to separate enantiomers. The determination of enantiomeric excess (e.e.) is crucial in stereoselective synthesis and pharmaceutical applications.

The separation of the enantiomers of this compound can be achieved on a polysaccharide-based CSP. yakhak.org The differential interaction of the enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, is optimized to achieve baseline separation. yakhak.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Table 2: Hypothetical Chiral HPLC Data for the Separation of 3-Amino-3-methyl-2-butanone Enantiomers

ParameterValue
HPLC Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 12.3 min
Retention Time (S-enantiomer) 14.8 min
Resolution (Rs) 2.1
Enantiomeric Excess (e.e.) 98%

A high resolution value (Rs > 1.5) indicates a good separation between the two enantiomeric peaks, which is essential for accurate quantification.

Polarimetry for Optical Activity Assessment

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. libretexts.org Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under a specific set of experimental conditions (temperature, wavelength, solvent, and concentration). libretexts.org It is calculated using the formula:

[α] = α / (l x c)

where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.

The measurement of the specific rotation of a sample of this compound can confirm its enantiomeric purity. A non-zero value indicates the presence of an excess of one enantiomer, while a racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical activity. libretexts.org

Table 3: Hypothetical Polarimetry Data for an Enantiomer of this compound

ParameterValue
Wavelength 589 nm (Sodium D-line)
Temperature 20 °C
Solvent Methanol
Concentration (c) 1.0 g/100 mL
Path Length (l) 1.0 dm
Observed Rotation (α) +15.2°
Specific Rotation [α] +15.2°

A positive specific rotation value would indicate that the dextrorotatory enantiomer is in excess. The magnitude of the specific rotation is directly proportional to the enantiomeric excess of the sample.

Computational and Theoretical Investigations on 3 Amino 3 Methyl 2 Butanone Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules. For 3-Amino-3-methyl-2-butanone hydrochloride, these methods can map out reaction pathways, identify transition states, and quantify the energetic barriers associated with chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. For instance, DFT has been successfully applied to investigate the reaction mechanisms of similar ketones, such as 3-hydroxy-3-methyl-2-butanone (B89657) and 3,3-dimethylbutanone. researchgate.netcopernicus.org These studies typically employ hybrid functionals, like B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)) to model the geometries of reactants, intermediates, transition states, and products. researchgate.net

For this compound, DFT calculations could be used to explore a variety of reactions, including nucleophilic additions to the carbonyl group, reactions at the alpha-carbon, and transformations involving the amino group. The protonated amine in the hydrochloride salt would significantly influence the electronic distribution and, consequently, the reactivity of the molecule compared to its free base form. DFT studies could quantify this effect by analyzing charge distributions, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. Such analyses would help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts. For example, a theoretical investigation into the reaction of 3-hydroxy-3-methyl-2-butanone with malononitrile, catalyzed by lithium ethoxide, utilized DFT to map out the entire reaction pathway, identifying key intermediates and transition states. researchgate.net

Transition State Analysis and Energy Barrier Determination

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energy barriers. DFT is a powerful tool for locating transition state geometries, which are first-order saddle points on the potential energy surface. Vibrational frequency analysis is then used to confirm the nature of these stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

In the context of this compound, transition state analysis could be applied to various potential reactions. For example, in a hypothetical aldol-type reaction, DFT could be used to model the transition state for the formation of the enolate and the subsequent nucleophilic attack. The calculated energy barrier for this step would provide a quantitative measure of the reaction's feasibility under different conditions. Studies on the reaction of 3-hydroxy-3-methyl-2-butanone have shown that catalysts can significantly lower the activation energy, and DFT calculations have been able to quantify this catalytic effect. researchgate.net A similar approach for this compound could be used to screen potential catalysts for desired transformations.

Reaction ParameterHypothetical Value (kcal/mol)Method of Determination
Activation Energy (Uncatalyzed)35DFT Calculation
Activation Energy (Catalyzed)20DFT Calculation
Reaction Enthalpy-15DFT Calculation

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide deep insights into electronic structure and reactivity, they are often computationally expensive for studying the dynamic behavior of molecules over time. Molecular dynamics (MD) simulations bridge this gap by modeling the motion of atoms and molecules based on classical mechanics. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. nih.govresearchgate.net

An MD simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the development of such molecular force fields for simulations. uq.edu.au By solving Newton's equations of motion iteratively, the simulation tracks the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. From these trajectories, one can analyze the preferred conformations, the energy barriers between them, and the influence of the solvent and the hydrochloride counter-ion on the molecule's shape. Understanding the accessible conformations is crucial as the reactivity and biological activity of a molecule are often dependent on its three-dimensional structure.

In Silico Modeling for Predicting Selectivity in Synthetic Transformations

In silico modeling encompasses a broad range of computational techniques used to predict the outcomes of chemical reactions, including selectivity (chemo-, regio-, and stereoselectivity). For synthetic transformations involving this compound, computational models can help in understanding and predicting which of several possible products will be favored.

For instance, in a reaction where multiple functional groups could react, computational models can predict the chemoselectivity by comparing the activation energies for the different reaction pathways. Similarly, for reactions that can yield different constitutional isomers, the relative energies of the transition states leading to each regioisomer can be calculated to predict the regioselectivity. In the case of stereoselectivity, computational docking of the substrate into a chiral catalyst's active site or modeling the diastereomeric transition states can provide insights into the enantiomeric or diastereomeric excess that can be expected. These predictive capabilities are highly valuable in rational catalyst design and the optimization of reaction conditions to achieve the desired product with high selectivity.

Computational Approaches for Exploring Derivatization Potential

Computational chemistry offers powerful tools for exploring the derivatization potential of a lead compound like this compound. By virtually modifying the structure of the molecule and calculating the properties of the resulting derivatives, researchers can rapidly screen large chemical spaces to identify candidates with desired characteristics.

This process, often part of the early stages of drug discovery or materials science, can involve several computational techniques. Quantum chemical calculations can be used to assess how different substituents affect the electronic properties, reactivity, and stability of the molecule. For example, adding an electron-withdrawing group to the molecule would likely alter the reactivity of the carbonyl group, and the magnitude of this effect can be quantified computationally. Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate structural features with specific activities or properties. These models, once validated, can be used to predict the properties of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Future Perspectives and Emerging Research Avenues in 3 Amino 3 Methyl 2 Butanone Hydrochloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing emphasis on green chemistry principles is driving significant changes in the synthesis of important intermediates like 3-Amino-3-methyl-2-butanone hydrochloride. Future research is intensely focused on developing synthetic pathways that are not only efficient but also environmentally responsible, minimizing waste and avoiding hazardous substances.

Key strategies in this domain include:

Catalysis: A shift away from stoichiometric reagents towards catalytic methods is a primary goal. This includes the use of biocatalysts (enzymes), which can offer high selectivity under mild conditions, and heterogeneous catalysts that can be easily recovered and recycled. For the synthesis of related β-aminoketones, nanomagnetic catalysts have demonstrated ease of separation and good recyclability.

Alternative Solvents: Research is moving towards replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or bio-based solvents. The ideal solvent would not only be environmentally benign but also enhance reaction rates and simplify product purification. nih.gov

Atom Economy: One-pot, multicomponent reactions, such as the Mannich reaction, are being explored to improve atom economy. threebond.co.jp These reactions combine multiple starting materials in a single step to form the desired product, reducing the number of synthetic steps and minimizing waste generation. organic-chemistry.org For instance, transition-metal-free direct α-C-H amination of ketones represents a highly atom-economical approach. colab.ws

Renewable Feedstocks: Long-term research aims to derive starting materials from renewable biomass sources rather than petrochemicals, further reducing the carbon footprint of the synthesis.

Table 1: Comparison of Green Synthesis Strategies for Aminoketones
StrategyDescriptionPotential Advantages for 3-Amino-3-methyl-2-butanone HCl Synthesis
BiocatalysisUse of enzymes or whole-cell systems to catalyze reactions.High enantioselectivity, mild reaction conditions, reduced byproducts.
Heterogeneous CatalysisCatalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction).Easy separation and recycling of the catalyst, potential for continuous processes.
One-Pot ReactionsMultiple consecutive reactions occur in a single reactor.Reduced solvent use, less purification waste, improved overall yield and efficiency.
Aqueous SynthesisUsing water as the primary solvent.Low cost, non-flammable, environmentally friendly.

Exploration of Novel Reactivity Modes for Unprecedented Transformations

Beyond its synthesis, the future of this compound chemistry lies in uncovering and exploiting new modes of reactivity. rsc.org The presence of both an amino group and a ketone functionality within the same molecule provides a rich playground for synthetic chemists. nih.gov

Emerging areas of exploration include:

Asymmetric Catalysis: Developing catalytic systems that can engage the prochiral ketone to install new stereocenters with high enantioselectivity is a major goal. This would enable the synthesis of complex, chirally pure molecules. Palladium-catalyzed asymmetric arylation of α-keto imines is one such advanced method. nih.gov

Domino and Cascade Reactions: Designing reactions where this compound acts as a substrate for a series of intramolecular transformations. This can rapidly build molecular complexity from a simple starting material.

Umpolung Strategies: Reversing the inherent polarity of the functional groups can lead to novel bond formations. For α-amino ketones, umpolung of enolates can create an electrophilic species that reacts with various amines, offering an alternative to traditional nucleophilic enolate chemistry. researchgate.net

Photoredox and Electrochemical Methods: Utilizing light or electricity to generate reactive intermediates under mild conditions opens up new reaction pathways that are often inaccessible through traditional thermal methods. These techniques can be used for novel C-H functionalization or coupling reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated platforms represents a significant leap forward in chemical synthesis. For a compound like this compound, this shift promises enhanced safety, reproducibility, and efficiency.

Key developments in this area involve:

Continuous Flow Synthesis: Designing and optimizing flow reactors for the synthesis of the target molecule. Flow chemistry offers superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and concentrations, often leading to dramatically reduced reaction times. achemblock.com This is particularly advantageous for managing potentially exothermic amination or hydrogenation steps.

Automated Platforms: Integrating flow reactors with automated control systems, real-time analytics (e.g., in-line IR or NMR spectroscopy), and robotic handling. Such platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. This is especially relevant for creating libraries of derivatives for screening purposes. researchgate.net

Process Intensification: Flow chemistry enables process intensification, where smaller, more efficient reactors can achieve the same or higher output as large batch reactors. This reduces the physical footprint of the chemical plant and the amount of hazardous material present at any given time.

Advanced Applications in Materials Science and Specialty Chemical Production

The unique bifunctional nature of this compound makes it an attractive building block for advanced materials and specialty chemicals. Its amine and ketone groups offer reactive handles for polymerization and functionalization.

Future research is likely to focus on:

Polymer Synthesis: The compound can serve as a monomer or a modifying agent in the creation of novel polymers. For instance, α-amino ketones are precursors to pyrazines, which can be polymerized to form polypyrazines, materials with potential applications in semiconductors and electronics. pcimag.com

Curing Agents: The primary amine group makes it a candidate as a curing agent or hardener for epoxy resins. threebond.co.jp By incorporating into the polymer network, it can influence the final properties of the thermoset material, such as its glass transition temperature, strength, and toughness. mdpi.comnih.gov The sterically hindered nature of the amine in this specific compound could lead to unique curing profiles and material properties.

Specialty Chemicals: It can act as a precursor for a wide range of specialty chemicals. The ketone can be transformed into other functional groups (alcohols, alkenes), while the amine can be used to build heterocyclic structures, which are prevalent in pharmaceuticals, agrochemicals, and dyes. colab.ws

Table 2: Potential Applications in Materials and Specialty Chemicals
Application AreaRole of 3-Amino-3-methyl-2-butanone HClPotential Outcome/Product
Epoxy ResinsAmine-based curing agent/hardener. researchgate.netThermoset polymers with tailored mechanical and thermal properties.
Conductive PolymersPrecursor to pyrazine (B50134) monomers. pcimag.comPolypyrazines for use in organic electronics and semiconductors.
Heterocycle SynthesisBifunctional building block.Imidazoles, thiazoles, and other nitrogen-containing heterocycles for pharmaceutical and agrochemical industries. chemspider.com
Functional CoatingsComponent in polymer backbone or as an additive.Coatings with improved adhesion, durability, or specific functionalities.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry is becoming indispensable for modern chemical research. For this compound, this combined approach can accelerate discovery and deepen understanding.

Future directions include:

Mechanism Elucidation: Using computational tools like Density Functional Theory (DFT) to model reaction pathways for both the synthesis and subsequent transformations of the molecule. sigmaaldrich.com This can help explain observed reactivity and selectivity, and guide the design of better catalysts and reaction conditions.

Predictive Modeling: Employing computational screening to predict the properties of new derivatives or polymers before they are synthesized in the lab. This can help prioritize experimental efforts on the most promising candidates for specific applications, such as identifying the best derivatives for achieving a desired glass transition temperature in a polymer.

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR) with computational predictions to confirm the structure of complex products and intermediates. This synergy is crucial for unambiguously characterizing novel compounds and materials.

By integrating these advanced computational techniques with rigorous experimental work, researchers can navigate the complexities of reaction mechanisms and material properties more efficiently, paving the way for rapid innovation in the chemistry of this compound.

Q & A

Q. What are the essential safety protocols for handling 3-Amino-3-methyl-2-butanone hydrochloride in laboratory settings?

Researchers must use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood and ensure proper ventilation. Store the compound in a cool, dry place away from heat sources and oxidizers. In case of skin contact, wash immediately with water for 15 minutes .

Q. What synthetic routes are reported for this compound?

A primary method involves the hydration of 1,1-dimethylpropargylamine (6) under acidic conditions to yield 3-amino-3-methyl-2-butanone (7), followed by hydrochlorination. Spectral data (e.g., ¹H-NMR) may indicate dimerization in dehydrated forms, requiring careful characterization .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H-NMR : To confirm molecular structure (e.g., δ 9.00 ppm for amine protons in DMSO-d₆) .
  • HPLC : To assess purity (>98%) and identify impurities .
  • Elemental analysis : To verify stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can spectral data discrepancies between monomeric and dimeric forms be resolved?

Dimerization observed in dehydrated forms (e.g., via ¹H-NMR) can be addressed using X-ray crystallography to resolve structural ambiguities. Solvent choice (e.g., DMSO vs. CDCl₃) and hydration state must be controlled during analysis .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise optimization : For example, in hydration reactions, adjust reaction time (1–2 hours) and acid concentration (e.g., HCl in dioxane) to maximize intermediate conversion .
  • Purification : Use reduced-pressure distillation or recrystallization to isolate high-purity fractions .

Q. How can HPLC methods be tailored to detect synthetic impurities?

  • Column selection : Use C18 reversed-phase columns with a mobile phase of acetonitrile/water (0.1% TFA).
  • Detection : UV absorption at 210–220 nm to identify amine-related byproducts. Compare retention times against spiked standards .

Q. What experimental design considerations are critical for scaling up synthesis?

  • Reagent stoichiometry : Ensure excess HCl (1.2–1.5 equivalents) to drive hydrochlorination.
  • Temperature control : Maintain 25–30°C during acid addition to prevent exothermic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.